4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Description
4-Chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a benzamide derivative featuring a cyclopentyl ring substituted with hydroxyl and hydroxymethyl groups at positions 3 and 4, respectively. The benzamide moiety contains a 4-chlorophenyl group, which contributes to its unique physicochemical and biological properties.
Synthesis typically involves multi-step reactions, starting with 3-hydroxy-4-(hydroxymethyl)cyclopentylamine and 4-chlorobenzoyl chloride under controlled conditions. The hydroxyl and hydroxymethyl groups on the cyclopentyl ring enhance solubility and hydrogen-bonding capacity, while the chloro substituent on the benzamide may influence electronic properties and bioactivity .
Properties
IUPAC Name |
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-3-1-8(2-4-10)13(18)15-11-5-9(7-16)12(17)6-11/h1-4,9,11-12,16-17H,5-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWOAYOMAKVGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:
Formation of the cyclopentyl intermediate: Starting from cyclopentanol, the hydroxymethyl group is introduced via a hydroxymethylation reaction.
Coupling with benzoyl chloride: The cyclopentyl intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of 4-chloro-N-[3-oxo-4-(hydroxymethyl)cyclopentyl]benzamide.
Reduction: Formation of N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide.
Substitution: Formation of 4-aminobenzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure can be exploited in the development of novel polymers or materials with specific properties.
Biological Studies: It can serve as a probe to study biochemical pathways involving benzamide derivatives.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among benzamide derivatives include:
- Substituents on the cyclopentyl ring : Hydroxyl, hydroxymethyl, or carbamimidoyl groups.
- Benzamide modifications : Chloro, trifluoromethoxy, or nitro substituents on the aromatic ring.
- Additional functional groups: Thiazolidinone rings, sulfamoyl groups, or heterocyclic systems.
Table 1: Structural Comparison of Selected Benzamide Derivatives
Table 2: Bioactivity Comparison of Benzamide Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition (AChE/BChE) |
|---|---|---|---|
| Target Compound (Inferred) | Moderate | Moderate | Dual inhibition (predicted) |
| 3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide | High | Low | Dual inhibition |
| N-[4-(Hydrazinocarbonyl)phenyl]acetamide | Moderate | Low | Not significant |
| 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide | Low (data limited) | Moderate (predicted) | Not reported |
Physicochemical Properties
- Molecular Weight : The target compound (C₁₄H₁₇ClN₂O₃; ~308.75 g/mol) is lighter than analogues with trifluoromethoxy (C₁₅H₁₇F₃N₂O₄; ~358.3 g/mol) or carbamimidoyl groups (C₁₃H₁₆ClN₃O₂; ~281.74 g/mol).
- Solubility: Hydroxyl groups improve aqueous solubility compared to non-polar derivatives like 4-chloro-N-(1-cyano-3-methylcyclohexyl)benzamide.
- Lipophilicity (LogP) : The chloro substituent increases LogP (~2.5) relative to hydroxylated analogues (LogP ~1.8).
Biological Activity
4-chloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features that may confer specific biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.
The synthesis of this compound typically involves the following steps:
- Formation of Cyclopentyl Intermediate : Starting from cyclopentanol, the hydroxymethyl group is introduced via a hydroxymethylation reaction.
- Coupling with Benzoyl Chloride : The cyclopentyl intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide compound.
Chemical Structure
The compound features:
- A chlorine atom at the para position of the benzene ring.
- Hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups on the cyclopentyl moiety, which enhance its chemical reactivity and potential for hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme or receptor activity through specific interactions facilitated by its functional groups. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-chloro-N-[3-hydroxyphenyl]benzamide | C13H10ClNO2 | Moderate antitumor activity |
| 4-amino-N-hydroxy-benzamides | Various | HDAC inhibitors with anticancer properties |
Case Studies
- Antitumor Activity : A study reported that similar benzamide derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
- Enzyme Targeting : Research on related compounds indicated effective inhibition of histone deacetylases (HDACs), suggesting a potential pathway for therapeutic interventions in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
